1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide
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Overview
Description
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group, a methoxyphenyl group, a piperazine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized by reacting an appropriate amine with a dihaloalkane under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Pyrimidine Ring: The pyrimidine ring is usually synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The final compound is formed by coupling the piperazine intermediate with the pyrimidine ring and the difluorophenyl group under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-(pyrimidin-2-ylthio)acetamide: Lacks the piperazine and methoxyphenyl groups.
N-(4-methoxyphenyl)-2-(pyrimidin-2-ylthio)acetamide: Lacks the difluorophenyl and piperazine groups.
N-(2,4-difluorophenyl)-2-(piperazin-1-ylthio)acetamide: Lacks the pyrimidine and methoxyphenyl groups.
Uniqueness
The uniqueness of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide lies in its combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in similar compounds.
Properties
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O2/c1-3-32-20-6-7-23-21(13-20)24(18(14-27)15-28-23)30-10-8-17(9-11-30)25(31)29-19-5-4-16(2)22(26)12-19/h4-7,12-13,15,17H,3,8-11H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYBSTLOUGMLQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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